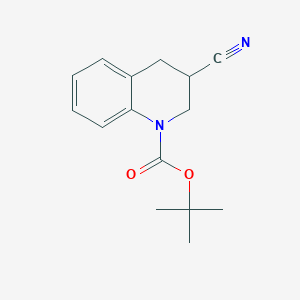
tert-butyl 3-cyano-3,4-dihydro-2H-quinoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-cyano-3,4-dihydro-2H-quinoline-1-carboxylate: is a chemical compound belonging to the quinoline family, characterized by its unique structure that includes a tert-butyl group, a cyano group, and a carboxylate ester group. Quinolines are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-cyano-3,4-dihydro-2H-quinoline-1-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The tert-butyl group can be introduced through subsequent esterification reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 3-cyano-3,4-dihydro-2H-quinoline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano and carboxylate groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst or chemical reductants like lithium aluminum hydride.
Substitution reactions often require strong nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation products include quinone derivatives.
Reduction products include dihydroquinoline derivatives.
Substitution products can vary based on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl 3-cyano-3,4-dihydro-2H-quinoline-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound and its derivatives have shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. Research is ongoing to explore its applications in drug development.
Medicine: In the medical field, derivatives of this compound are being investigated for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting various diseases.
Industry: The compound's unique properties make it useful in the development of materials with specific characteristics, such as enhanced stability and reactivity.
Mécanisme D'action
The mechanism by which tert-butyl 3-cyano-3,4-dihydro-2H-quinoline-1-carboxylate exerts its effects depends on its molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. The exact mechanism can vary based on the specific biological context and the derivatives involved.
Comparaison Avec Des Composés Similaires
Quinoline: The parent compound of the quinoline family, known for its diverse biological activities.
Indole: Another heterocyclic compound with significant biological and pharmaceutical applications.
Isoquinoline: A structural isomer of quinoline, also used in various chemical and biological applications.
This comprehensive overview highlights the significance of tert-butyl 3-cyano-3,4-dihydro-2H-quinoline-1-carboxylate in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C15H18N2O2 |
|---|---|
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
tert-butyl 3-cyano-3,4-dihydro-2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-10-11(9-16)8-12-6-4-5-7-13(12)17/h4-7,11H,8,10H2,1-3H3 |
Clé InChI |
WGCWMPNQGRRYPS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC2=CC=CC=C21)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


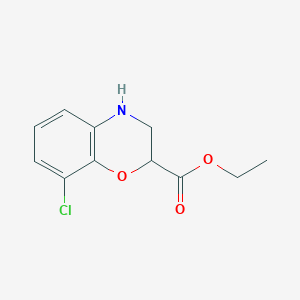
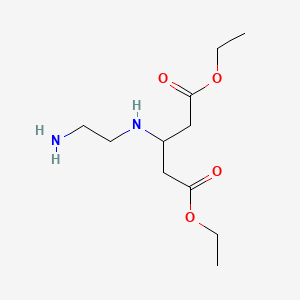
![N-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-1-(2-phenylmethoxyphenyl)indol-5-amine](/img/structure/B15355896.png)
![Methyl 2-[1-(dibenzylamino)cyclopropyl]acetate](/img/structure/B15355900.png)
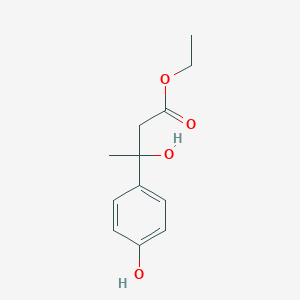
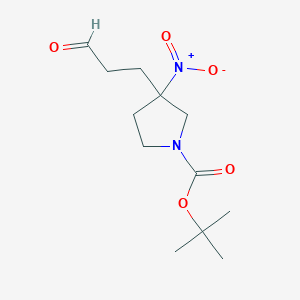
![N-[(2-methoxyphenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B15355919.png)
![1-Benzyl-6-methyl-2,4-dihydropyrido[2,3-b]pyrazin-3-one](/img/structure/B15355927.png)

![7-(4-Methoxyphenyl)-2-[4-(4-methylpiperazin-1-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B15355938.png)
![[5-Bromo-2-(2-methylpropoxy)phenyl]methanol](/img/structure/B15355959.png)
![5-(Ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B15355963.png)
![1-[(2-Bromo-5-chlorophenyl)methyl]-3-oxa-1-azaspiro[4.4]nonan-2-one](/img/structure/B15355964.png)
![2-methyl-N-[5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]propane-2-sulfinamide](/img/structure/B15355966.png)
